molecular formula C12H14N2O2S B15036526 propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate

propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate

Cat. No.: B15036526
M. Wt: 250.32 g/mol
InChI Key: HIFJWDBUUBMUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate is a chemical compound that features a benzodiazole ring system linked to an acetate group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate typically involves the reaction of 1H-1,3-benzodiazole-2-thiol with an appropriate ester or acyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The benzodiazole ring system can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate is unique due to the presence of both the benzodiazole ring and the sulfanyl bridge, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

propan-2-yl 2-(1H-benzimidazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C12H14N2O2S/c1-8(2)16-11(15)7-17-12-13-9-5-3-4-6-10(9)14-12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

HIFJWDBUUBMUAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.